molecular formula C10H7ClN2O B11895906 5-(3-Chlorophenyl)pyrazin-2(1H)-one CAS No. 88066-89-1

5-(3-Chlorophenyl)pyrazin-2(1H)-one

Cat. No.: B11895906
CAS No.: 88066-89-1
M. Wt: 206.63 g/mol
InChI Key: GNKNPXDGFFJDQY-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)pyrazin-2(1H)-one is an organic compound that belongs to the class of pyrazinones It is characterized by a pyrazinone ring substituted with a 3-chlorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)pyrazin-2(1H)-one typically involves the condensation of 3-chlorobenzoyl chloride with pyrazin-2(1H)-one. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale operations. This may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be streamlined using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Oxidized pyrazinone derivatives.

    Reduction: Reduced forms of the pyrazinone ring.

    Substitution: Substituted pyrazinone derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

5-(3-Chlorophenyl)pyrazin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylpyrazin-2(1H)-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    5-(4-Chlorophenyl)pyrazin-2(1H)-one: Similar structure but with the chlorine atom in a different position, potentially leading to different properties.

    5-(3-Bromophenyl)pyrazin-2(1H)-one: Contains a bromine atom instead of chlorine, which can influence its chemical behavior.

Uniqueness

5-(3-Chlorophenyl)pyrazin-2(1H)-one is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This substitution pattern can enhance its reactivity in certain chemical reactions and may contribute to its potential as a lead compound in drug discovery.

Properties

CAS No.

88066-89-1

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

5-(3-chlorophenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-2-7(4-8)9-5-13-10(14)6-12-9/h1-6H,(H,13,14)

InChI Key

GNKNPXDGFFJDQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CNC(=O)C=N2

Origin of Product

United States

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